molecular formula C25H46ClN B145907 2-Hexadecyldimethylbenzylammonium chloride CAS No. 30251-10-6

2-Hexadecyldimethylbenzylammonium chloride

Cat. No. B145907
CAS RN: 30251-10-6
M. Wt: 396.1 g/mol
InChI Key: DTIJUCDWVWSCHZ-UHFFFAOYSA-M
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Description

2-Hexadecyldimethylbenzylammonium chloride, also known as Benzyldimethylhexadecylammonium chloride, is a cationic surfactant . It is also known by other synonyms such as 16-BAC, Benzylhexadecyldimethylammonium chloride, Cetalkonium chloride, and Cetyldimethylbenzylammonium chloride . The linear formula of this compound is CH3(CH2)15N (Cl) (CH3)2CH2C6H5 .


Molecular Structure Analysis

The molecular structure of 2-Hexadecyldimethylbenzylammonium chloride is represented by the SMILES string [Cl-].CCCCCCCCCCCCCCCC [N+] © ©Cc1ccccc1 . The molecular weight of this compound is 396.09 g/mol .


Physical And Chemical Properties Analysis

2-Hexadecyldimethylbenzylammonium chloride is a white to creamy-white crystalline powder . It has a melting point of 55-65 °C (lit.) . It is moderately soluble in water . The compound has a density of 0.9089 (rough estimate), a vapor pressure of 0Pa at 25℃, and a refractive index of 1.6000 (estimate) .

Scientific Research Applications

Colorimetric Analysis

He Xiao-lin (2015) conducted a study on the color reaction of 2-Hexadecyldimethylbenzylammonium chloride (HDBAC) with a specific reagent. This study developed a new method to determine HDBAC concentrations in water samples using spectrophotometric methods. The research demonstrated the formation of a blue ion pair complex in specific conditions, which can be used for trace determination of HDBAC in water (He Xiao-lin, 2015).

Micellar Properties and Behavior

Research by C. A. Gracia et al. (2004) utilized static and dynamic light-scattering techniques to study the aggregation of hexadecyldimethylbenzylammonium chloride in various solutions. This study revealed insights into the critical micelle concentration and the aggregation numbers of micelles, providing a deeper understanding of its behavior in aqueous solutions (C. A. Gracia et al., 2004).

Complexation for Eutectic Mixtures

A. A. Shamsuri (2011) explored the use of ammonium-based chloride compounds, including hexadecyldimethylbenzylammonium chloride, in eutectic processing. The study hypothesized about the complexation reactions of these compounds with urea, influencing thermal properties of eutectic mixtures. This research is significant for understanding the potential applications in creating eutectic mixtures (A. A. Shamsuri, 2011).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Aquatic Chronic 1 - Eye Dam. 1 - Skin Corr. 1B . It has hazard statements H302 - H314 - H410 and precautionary statements P260 - P273 - P280 - P301 + P312 - P303 + P361 + P353 - P305 + P351 + P338 .

Relevant Papers One relevant paper titled “Self-assembly based on hydrotropic counterion—single-chain amphiphile ion pairs” discusses the self-assembly of hexadecyldimethylbenzylammonium chloride (C16Cl) into micelles with low aggregation numbers at low concentrations . Another paper titled “Fabrication of desalination membranes by interfacial polymerization: history, current efforts, and future directions” could potentially discuss the use of such surfactants in membrane fabrication .

properties

IUPAC Name

benzyl-hexadecan-2-yl-dimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H46N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-17-20-24(2)26(3,4)23-25-21-18-16-19-22-25;/h16,18-19,21-22,24H,5-15,17,20,23H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTIJUCDWVWSCHZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C)[N+](C)(C)CC1=CC=CC=C1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H46ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30885468
Record name Benzenemethanaminium, N,N-dimethyl-N-(1-methylpentadecyl)-, chloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30885468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hexadecyldimethylbenzylammonium chloride

CAS RN

30251-10-6
Record name Benzenemethanaminium, N,N-dimethyl-N-(1-methylpentadecyl)-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30251-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanaminium, N,N-dimethyl-N-(1-methylpentadecyl)-, chloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030251106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanaminium, N,N-dimethyl-N-(1-methylpentadecyl)-, chloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenemethanaminium, N,N-dimethyl-N-(1-methylpentadecyl)-, chloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30885468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Q Ding, B Cao, X Liu, Z Zong, YY Peng - Green chemistry, 2010 - pubs.rsc.org
An FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water is described, which provides an environmentally benign, efficient, and practical route for the …
Number of citations: 84 pubs.rsc.org

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